

OICR-9429: A Technical Guide to its Epigenetic Function

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Compound of Interest

Compound Name: OICR11029

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This document provides a comprehensive technical overview of OICR-9429, a potent and selective chemical probe for WD repeat-containing protein 5 (WDR5). It details the molecule's mechanism of action in the context of epigenetics, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of its core pathways and associated research methodologies.

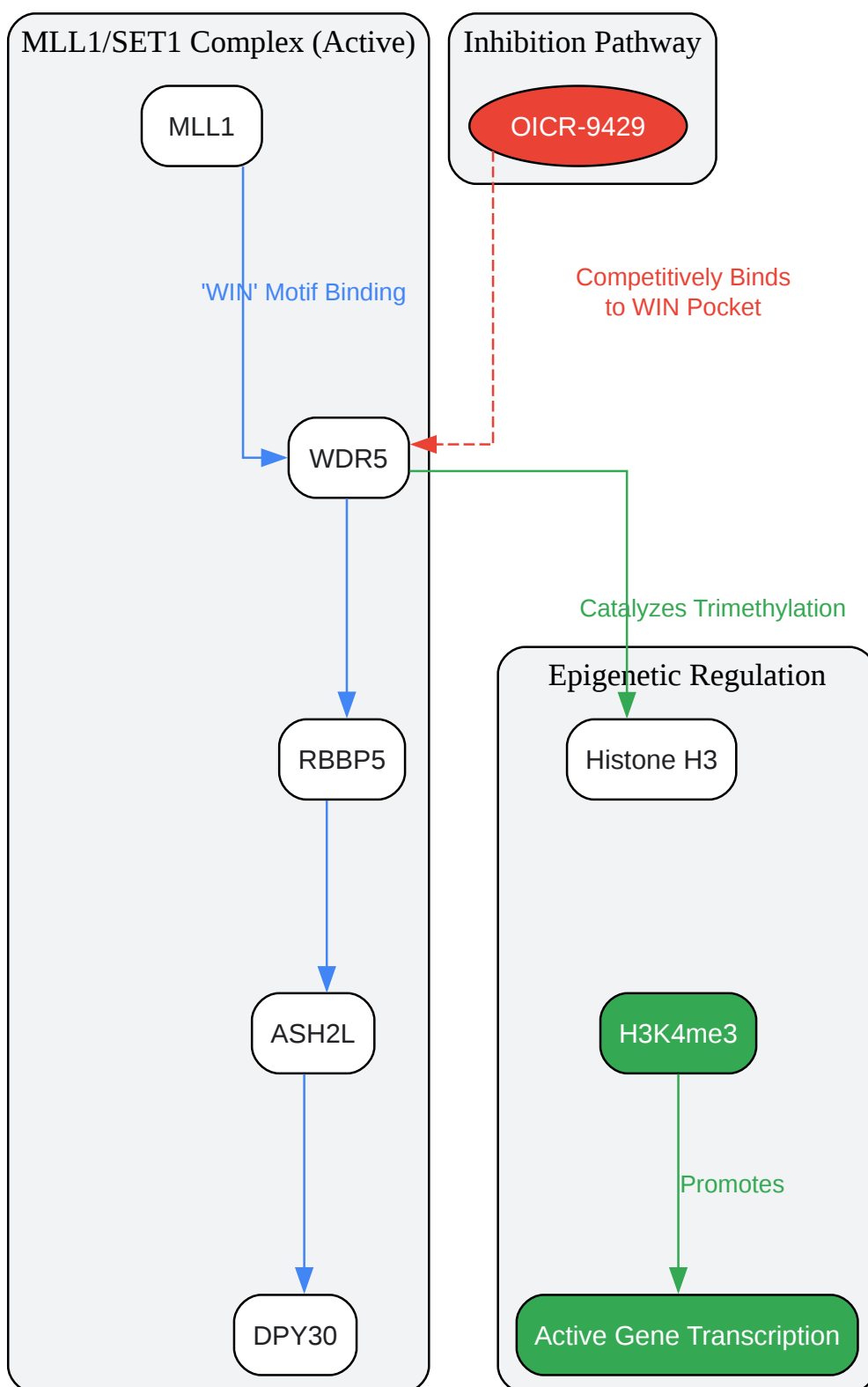
Executive Summary

OICR-9429 is a small-molecule antagonist that targets a critical protein-protein interaction (PPI) at the heart of histone methylation.^[1] Its primary function is to disrupt the binding of the Mixed Lineage Leukemia 1 (MLL1) protein to WDR5, a core component of several histone methyltransferase (HMT) complexes.^{[2][3]} This disruption leads to the inhibition of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.^{[4][5]} Due to its role in downregulating the activity of MLL complexes, which are frequently dysregulated in various cancers, OICR-9429 has emerged as a valuable tool for cancer research and a potential starting point for therapeutic development, particularly in acute myeloid leukemia (AML), bladder cancer, and colon cancer.^{[1][3][6]}

Mechanism of Action in Epigenetics

The epigenetic activity of OICR-9429 is centered on its ability to modulate the function of the MLL1/SET1 family of histone methyltransferases.

- **Target Engagement:** OICR-9429 was specifically designed to occupy the highly conserved "WIN" (WDR5-interacting) peptide-binding pocket on the surface of the WDR5 protein.^[1] Crystal structure data confirms that OICR-9429 binds directly within this pocket, mimicking the key interactions of the MLL1 protein.^{[1][7]}
- **Disruption of the WDR5-MLL1 Complex:** WDR5 acts as a crucial scaffolding protein, essential for the assembly and catalytic activity of the MLL1 complex.^{[3][7]} The MLL1 protein contains a short "WIN" motif that docks into the corresponding pocket on WDR5. This interaction is a prerequisite for the complex to efficiently catalyze the trimethylation of H3K4 on chromatin. OICR-9429 competitively antagonizes this interaction.^{[2][5]} By occupying the WIN-peptide binding pocket, OICR-9429 physically prevents MLL1 from binding to WDR5, thereby disrupting the integrity and function of the entire HMT complex.^{[1][6]}
- **Inhibition of H3K4 Trimethylation:** The direct consequence of disrupting the WDR5-MLL1 complex is the suppression of H3K4 trimethylation.^[4] H3K4me3 is a canonical mark of transcriptionally active gene promoters. By reducing the levels of H3K4me3 at specific gene loci, OICR-9429 leads to changes in gene expression. In cancer cells dependent on MLL complex activity, this results in the downregulation of oncogenic gene programs, leading to decreased proliferation, cell cycle arrest, and induction of apoptosis.^{[1][4][5]} For instance, in AML cells expressing the C/EBP α p30 isoform, OICR-9429 selectively inhibits proliferation and promotes myeloid differentiation.^[1]



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Caption: OICR-9429 competitively inhibits the WDR5-MLL1 interaction.

Quantitative Data Summary

OICR-9429 has been characterized using various biochemical and cellular assays to quantify its potency and binding affinity.

Table 1: Binding Affinity and Potency of OICR-9429

Parameter	Method	Value	Target/System	Reference
Binding Affinity (KD)	Isothermal Titration Calorimetry (ITC)	52 nM	WDR5	[2]
Surface Plasmon Resonance (Biacore)	24 nM	WDR5	[2]	
Surface Plasmon Resonance	93 ± 28 nM	WDR5	[1][5]	
Function Assay	0.03 µM	WDR5	[5]	
Displacement (Kdisp)	Fluorescence Polarization	64 ± 4 nM	WDR5-MLL WIN Peptide	[5]
Cellular IC50	Co-Immunoprecipitation	< 1 µM	WDR5-MLL1 / WDR5-RbBP5	[2][8]

Table 2: Cellular Viability (IC50) in Bladder Cancer Cell Lines

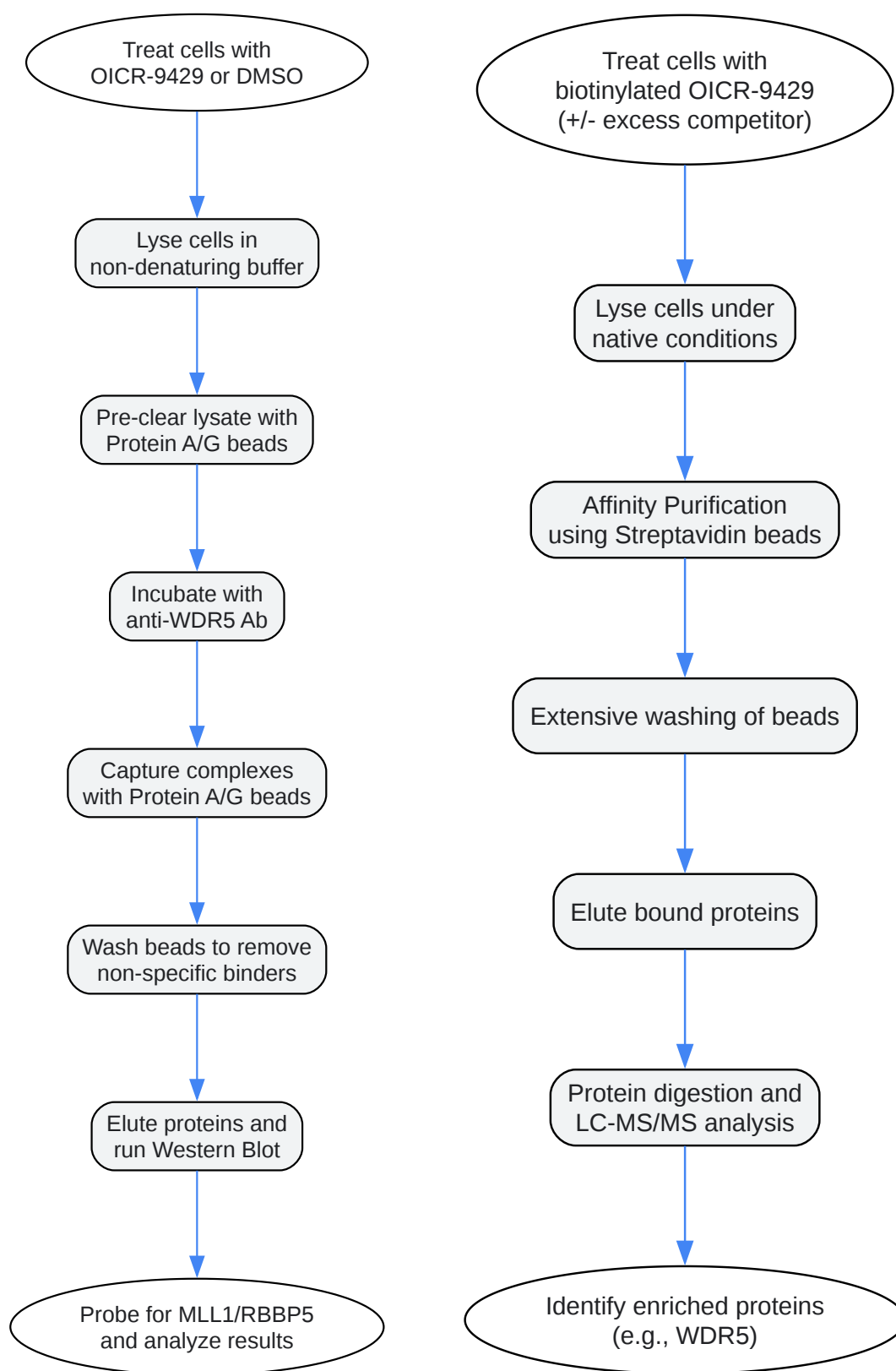
Cell Line	IC50 Value (48h treatment)	Reference
T24	67.74 µM	[4]
UM-UC-3	70.41 µM	[4]
TCCSUP	121.42 µM	[4]

Key Experimental Protocols

The following protocols describe key methodologies used to characterize the function of OICR-9429.

This protocol is used to demonstrate that OICR-9429 disrupts the interaction between WDR5 and MLL1 within a cellular context.[\[1\]](#)[\[6\]](#)

- **Cell Culture and Treatment:** Culture human AML cells (e.g., MV4;11) or HEK293T cells overexpressing FLAG-tagged WDR5. Treat cells with a dose-response of OICR-9429 (e.g., 0, 1, 5, 10 μ M) or a DMSO vehicle control for a specified period (e.g., 24 hours).
- **Cell Lysis:** Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
- **Immunoprecipitation:** Pre-clear the cell lysates with Protein A/G agarose beads. Incubate the pre-cleared lysate with an anti-FLAG antibody (for tagged WDR5) or an anti-WDR5 antibody overnight at 4°C.
- **Immune Complex Capture:** Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
- **Washing:** Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specific binders.
- **Elution and Western Blotting:** Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against WDR5, MLL1, and RBBP5.
- **Analysis:** A dose-dependent decrease in the amount of MLL1 and RBBP5 co-precipitated with WDR5 in OICR-9429-treated samples indicates successful disruption of the complex.



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